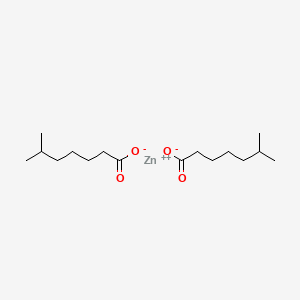

Zinc isooctanoate

Description

Significance and Research Context of Organozinc Carboxylates in Chemical Science

Organozinc carboxylates, the class of compounds to which zinc isooctanoate belongs, are of considerable interest in chemical science. ontosight.aimdpi.com These compounds, characterized by a zinc ion bonded to one or more carboxylate ligands, exhibit a wide range of chemical properties and applications. ontosight.aiontosight.ai The zinc ion, acting as a Lewis acid, plays a crucial role in catalysis, facilitating various organic reactions. mdpi.com The nature of the carboxylate ligand, such as isooctanoate, can influence the compound's solubility, stability, and catalytic activity. ontosight.aiontosight.ai

Research into organozinc carboxylates has revealed their utility in diverse areas, including polymerization, catalysis, and materials science. ontosight.aimdpi.com They are recognized for their stability and their ability to selectively catalyze crosslinking reactions in the production of polyurethanes. reaxis.com The study of organozinc carboxylates continues to be an active area of research, with scientists exploring new synthetic routes, characterizing their structures, and developing novel applications. uu.nlacs.org

Evolution of Academic Interest and Research Trajectories for Zinc Isooctanoate

Academic interest in zinc isooctanoate has evolved from its initial use as a simple component in industrial formulations to a subject of detailed scientific investigation. Early research likely focused on its empirical properties and applications, such as its function as a drier in paints and coatings. ontosight.aichemball.com

Over time, research has shifted towards a more fundamental understanding of its chemical behavior. This includes studies on its synthesis, reaction mechanisms, and catalytic properties. google.com For instance, various methods for the preparation of zinc isooctanoate have been developed, including direct neutralization and precipitation methods. google.com The catalytic activity of zinc isooctanoate in reactions such as polymerization and oxidation has also been a key area of investigation. ontosight.ai

Scope and Emerging Research Directions Pertaining to Zinc Isooctanoate

The scope of research on zinc isooctanoate is expanding, with several emerging directions pointing towards novel applications. Current research is exploring its potential in areas beyond its traditional uses. For example, there is growing interest in its application in the synthesis of nanomaterials and coordination polymers. ontosight.ai The ability of zinc isooctanoate to act as a precursor for the formation of zinc oxide nanoparticles is a promising avenue of research. evitachem.com

Furthermore, the development of more environmentally friendly and sustainable chemical processes is driving research into the use of zinc isooctanoate as a less toxic alternative to other metal-based catalysts. github.comvaluates.com Innovations in manufacturing processes and the exploration of new applications in fields like biomedicine and nanotechnology are expected to further broaden the research landscape for this versatile compound. github.com

Overview of Key Industrial Research Applications for Zinc Isooctanoate (Excluding Prohibited Categories)

Zinc isooctanoate has a well-established presence in several key industrial research applications, primarily leveraging its catalytic and stabilizing properties.

Coatings and Adhesives: In the coatings industry, zinc isooctanoate functions as a drier, accelerating the curing process of paints and inks. ontosight.aichemball.com It helps to improve the hardness and gloss of the paint film. chemball.com In adhesives, it contributes to enhancing bonding strength and flexibility. github.com

Synthetic Resins and Polymers: It serves as a catalyst in the production of various synthetic resins, including polyurethanes. github.comvaluates.com In polyurethane manufacturing, it facilitates crosslinking and curing, influencing the final properties of the material. reaxis.com It is also used as a heat stabilizer in the production of PVC. google.comfcad.com

Lubricants: Zinc isooctanoate is utilized as an additive in lubricants, where it can enhance thermal stability and act as an anti-wear and anti-corrosion agent. ontosight.aiontosight.ai

The following table provides a summary of the key industrial research applications of zinc isooctanoate:

Interactive Data Table: Industrial Research Applications of Zinc Isooctanoate| Industry | Application | Function | References |

|---|---|---|---|

| Coatings | Drier | Accelerates curing, improves hardness and gloss | ontosight.aichemball.com |

| Adhesives | Promoter | Enhances bonding strength and flexibility | github.com |

| Synthetic Resins | Catalyst, Stabilizer | Facilitates polymerization and crosslinking, prevents thermal degradation | github.comreaxis.comgoogle.comvaluates.comfcad.com |

Structure

3D Structure of Parent

Properties

CAS No. |

84082-93-9 |

|---|---|

Molecular Formula |

C16H30O4Zn |

Molecular Weight |

351.8 g/mol |

IUPAC Name |

zinc;6-methylheptanoate |

InChI |

InChI=1S/2C8H16O2.Zn/c2*1-7(2)5-3-4-6-8(9)10;/h2*7H,3-6H2,1-2H3,(H,9,10);/q;;+2/p-2 |

InChI Key |

ADJMNWKZSCQHPS-UHFFFAOYSA-L |

Canonical SMILES |

CC(C)CCCCC(=O)[O-].CC(C)CCCCC(=O)[O-].[Zn+2] |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry

Routes for Zinc Isooctanoate Synthesis and Derivatization

The synthesis of zinc isooctanoate and its derivatives can be broadly categorized into several key methods, each offering distinct advantages and control over the final product's properties.

Direct Reaction Methods for Carboxylate Complex Formation

The most straightforward approach to synthesizing zinc isooctanoate involves the direct reaction of a basic zinc compound with isooctanoic acid. google.com This neutralization reaction typically utilizes zinc oxide as the zinc source. google.com The process can be carried out in the presence of water, alcohols, and an organic solvent. google.com An auxiliary acid may also be introduced to control the reaction temperature, which is generally maintained between 20 and 120°C. google.com The reaction is monitored until the pH reaches a value between 7 and 10, at which point the addition of the auxiliary acid is ceased. google.com Subsequent steps involve heating to remove water and low-boiling-point solvents, followed by cooling, filtration, and vacuum distillation to recover the organic solvent and yield the final product. google.com This method is capable of producing zinc isooctanoate with a high metal content, exceeding 20%, and a viscosity of less than 20,000 mPa·s. google.com

A specific example of this method involves reacting zinc oxide with isooctanoic acid in a mixture of water, isopropanol, and solvent mixed xylenes. google.com Hydrogen chloride is then introduced while maintaining a reaction temperature of 40°C until the pH reaches approximately 8. google.com The subsequent workup, including dehydration and solvent recovery, yields zinc isooctanoate with a zinc content of 21.5% and a viscosity of 12,000 mPa·s. google.com

Wet Impregnation Techniques for Zinc Species Incorporation

Wet impregnation is a widely utilized technique for dispersing active metal species onto a support material. energy-cie.ro In the context of zinc-containing materials, this method involves dissolving a soluble zinc precursor, such as zinc nitrate, in a suitable solvent and then introducing a support material. energy-cie.romdpi.com The active metal species then diffuse into the porous structure of the support. energy-cie.ro

While not a direct synthesis method for pure zinc isooctanoate, wet impregnation is crucial for creating zinc-modified catalysts where zinc species are incorporated onto supports like zeolites or silica. mdpi.comresearchgate.net For instance, Zn/ZSM-5 catalysts can be prepared by incipient wetness impregnation, where ZSM-5 zeolite is mixed with an aqueous solution of zinc nitrate. mdpi.com The choice of solvent and post-impregnation treatments, such as drying and calcination, are critical factors that influence the final properties of the catalyst. energy-cie.rounsri.ac.id The drying temperature, for example, can affect the formation of different zinc species, such as amorphous nitrates or poorly crystallized hydroxynitrate compounds. researchgate.net

Sol-Gel Synthesis Pathways Utilizing Zinc Precursors

The sol-gel method is a versatile, low-temperature technique for producing homogeneous and nanostructured materials. researchgate.netmatec-conferences.org This process involves the transition of a system from a liquid "sol" into a solid "gel" phase. For the synthesis of zinc-containing materials, a zinc precursor like zinc acetate (B1210297) dihydrate is often used. researchgate.netnih.gov

In a typical sol-gel synthesis of zinc oxide nanostructures, zinc acetate dihydrate is dissolved in a solvent, and a precipitating agent, such as sodium hydroxide (B78521), is added to form a gel. researchgate.net The subsequent aging, washing, and drying of the gel yield the desired zinc-containing material. researchgate.netsapub.org For instance, zinc oxide nanoparticles have been successfully synthesized using zinc acetate dihydrate as the precursor, ethanol (B145695) as the solvent, and sodium hydroxide as the medium. researchgate.net The sol-gel method allows for control over particle size and morphology by systematic monitoring of reaction parameters. researchgate.net Zinc 2-ethylhexanoate (B8288628) has also been used as a precursor in sol-gel synthesis, where a colloidal suspension is formed by adding a strong organic base like tetramethylammonium (B1211777) hydroxide. nih.gov

Emerging Green Synthesis Approaches for Related Zinc Oxide Nanoparticles

In recent years, there has been a growing interest in developing environmentally friendly or "green" synthesis methods for nanoparticles. These approaches often utilize plant extracts as reducing and capping agents, offering a cost-effective and eco-friendly alternative to conventional chemical methods. tandfonline.commdpi.com

For the synthesis of zinc oxide nanoparticles (ZnO NPs), various plant extracts have been employed, including those from Laurus nobilis leaves, Larrea tridentata, parsley, and Ocimum tenuiflorum. tandfonline.commdpi.comnanomedicine-rj.comresearchgate.net The general procedure involves mixing an aqueous solution of a zinc salt, such as zinc acetate or zinc nitrate, with the plant extract. tandfonline.comnanomedicine-rj.com The phytochemicals present in the extract facilitate the reduction of zinc ions and stabilize the resulting nanoparticles. tandfonline.com The reaction conditions, including temperature and pH, can significantly influence the size, shape, and morphology of the synthesized ZnO NPs. mdpi.com For example, studies have shown that higher reaction temperatures can lead to the formation of smaller and more uniformly distributed nanoparticles. nanomedicine-rj.com

Investigation of Precursor Selection and Stoichiometry in Zinc Isooctanoate Production

The selection of precursors and their stoichiometric ratios are critical parameters that directly impact the yield, purity, and properties of the final zinc isooctanoate product.

Optimization of Basic Zinc Compounds and Isooctanoic Acid Molar Ratios

In the direct synthesis of zinc isooctanoate, the molar ratio between the basic zinc compound (e.g., zinc oxide) and isooctanoic acid is a key factor to optimize. google.com Stoichiometric calculations are crucial, as errors in the molar ratios can lead to the presence of unreacted starting materials or the formation of undesirable byproducts. The goal is to ensure complete neutralization of the isooctanoic acid by the zinc compound to maximize the yield of the desired zinc carboxylate. google.com

The reaction is typically monitored by pH to confirm complete neutralization. google.com The process parameters, including the amount of reactants, can be adjusted to optimize the yield and purity of the zinc isooctanoate. A patent for the preparation of zinc isooctanoate describes a method where 25g of zinc oxide is reacted with 60g of 99.5% isooctanoic acid. google.com This specific ratio, along with other controlled reaction conditions, resulted in the production of 70g of zinc isooctanoate with a high zinc content. google.com

Interactive Data Tables

Table 1: Direct Synthesis of Zinc Isooctanoate

| Zinc Precursor | Acid | Solvents | Auxiliary Acid | Temperature (°C) | Final pH | Product Zinc Content (%) | Product Viscosity (mPa·s) |

| Zinc Oxide | Isooctanoic Acid | Water, Isopropanol, Xylenes | Hydrogen Chloride | 40 | ~8 | 21.5 | 12,000 |

| Basic Zinc Compound | Isooctanoic Acid | Water, Alcohols, Organic Solvent | Not specified | 20-120 | 7-10 | >20 | <20,000 |

Data sourced from a patent describing the preparation method of zinc isooctanoate. google.com

Table 2: Green Synthesis of Zinc Oxide Nanoparticles

| Zinc Precursor | Plant Extract | Synthesis Temperature (°C) | Resulting Particle Size (nm) |

| Zinc Acetate | Laurus nobilis | Room Temperature | 21.49 |

| Zinc Nitrate | Laurus nobilis | Room Temperature | 25.26 |

| Zinc Acetate | Parsley | Room Temperature | 50 |

| Zinc Acetate | Parsley | 90 | 40 |

| Zinc Nitrate | Larrea tridentata | 85 | 18-40 |

| Zinc Nitrate | Ocimum tenuiflorum | 70 | 13.86 |

This table compiles data from various studies on the green synthesis of ZnO NPs. tandfonline.commdpi.comnanomedicine-rj.comresearchgate.net

Influence of Solvent Systems and Reaction Conditions (e.g., pH, Temperature) on Yield and Purity

The synthesis of zinc isooctanoate is a carefully controlled process where the choice of solvent and the specific reaction conditions, such as pH and temperature, play a critical role in determining the final yield and purity of the product. The reaction typically involves the neutralization of a zinc precursor, such as zinc oxide or zinc hydroxide, with isooctanoic acid.

Solvent Systems: The solvent system is crucial for solubilizing reactants and facilitating the reaction. A common approach involves using a combination of water, an alcohol (like methanol (B129727) or isopropanol), and an organic solvent (such as toluene (B28343) or xylene). google.com The organic solvent helps to create a medium where the non-polar isooctanoic acid and the resulting zinc isooctanoate are soluble, while water and alcohol can help to dissolve the initial zinc salt and manage reaction intermediates. The choice of solvent can influence reaction rates and the ease of downstream processing, such as dehydration and solvent recovery. google.comysxbcn.com For instance, in the synthesis of related metal-organic frameworks, solvents like N,N-dimethylformamide (DMF) versus N-methyl-2-pyrrolidone (NMP) were shown to affect the crystallinity and thermal stability of the final product, with NMP being a more favorable solvent for achieving a stable framework. ysxbcn.com

pH Control: The pH of the reaction mixture is a determining factor for both the reaction's completion and the prevention of side-product formation. The synthesis is often carried out under controlled pH conditions, typically in the range of 7 to 10. google.com Maintaining the pH in this slightly alkaline range ensures the complete neutralization of the isooctanoic acid. google.com Deviations from the optimal pH can lead to the formation of impurities or incomplete reactions. Studies on the synthesis of zinc oxide (ZnO) nanoparticles, a related zinc compound, show that pH significantly affects particle size, crystallinity, and ultimately, purity. nih.govd-nb.info For example, as the solution pH increases from 7 to 12, the purity of ZnO nanoparticles also increases, with a corresponding rise in yield from 42.9% to 100%. d-nb.info This pH-dependent behavior is due to the formation of different zinc hydroxide intermediate species in the solution, which influences the final product structure. d-nb.infonih.gov

Temperature: Reaction temperature is another critical parameter that must be carefully managed. The synthesis of zinc isooctanoate is often conducted at temperatures ranging from 20°C to 120°C. google.com Initially, the reactants may be mixed at a lower temperature (e.g., 20-60°C), followed by a period at a higher temperature (e.g., 40-90°C) to drive the reaction to completion. google.com Subsequently, the temperature is raised further, for instance to 110°C, to facilitate dehydration and remove volatile solvents. google.com Temperature control is essential; excessively high temperatures can lead to thermal degradation of the product or unwanted side reactions, while temperatures that are too low may result in slow reaction rates and incomplete conversion, thus lowering the yield. In analogous hydrothermal synthesis of ZnO, increasing the temperature can reduce the experiment time but also causes an increase in the particle diameter. nih.gov

The interplay of these factors is complex, and their optimization is key to achieving high yield and purity in industrial production.

Table 1: Influence of Reaction Parameters on Zinc Isooctanoate Synthesis

| Parameter | Typical Range/Value | Influence on Yield and Purity |

|---|---|---|

| pH | 7 - 10 | Ensures complete neutralization of isooctanoic acid, preventing impurities. Higher pH can increase yield and purity. google.comd-nb.info |

| Temperature | 20 - 120 °C | Affects reaction rate and completion. Optimized temperature profile is needed for mixing, reaction, and dehydration stages. google.comnih.gov |

| Solvent | Toluene, Methanol, Water | Facilitates reactant mixing and product solubility. The choice of solvent impacts reaction kinetics and ease of purification. google.comysxbcn.com |

| Reaction Time | 0.5 - 20 hours | Sufficient time is required for the reaction to go to completion, maximizing yield. google.com |

Advanced Purification and Yield Optimization Studies in Zinc Isooctanoate Synthesis

Following the initial synthesis, the crude zinc isooctanoate product must undergo purification to remove unreacted precursors, by-products, and residual solvents. Advanced purification techniques and systematic yield optimization studies are essential for producing a high-purity product efficiently.

Purification Methods: Several methods are employed to purify zinc compounds, which are applicable to zinc isooctanoate production.

Filtration: A fundamental step involves filtering the reaction mixture to remove solid impurities, such as unreacted zinc oxide or hydroxide. google.com Modern filtration systems can significantly enhance this process. roxia.com

Solvent Extraction: This technique is highly effective for selectively removing metal impurities. roxia.com It uses an organic solvent with a specific extractant that binds to impurity ions (like cadmium, copper, or nickel) and pulls them out of the product phase. roxia.comresearchgate.net

Precipitation: By carefully adjusting the pH of a solution, specific metal contaminants can be precipitated as insoluble hydroxides or other compounds, while the desired zinc compound remains in solution. roxia.com For example, cadmium can be effectively removed by controlled precipitation at a pH between 6.0 and 7.0. roxia.com

Cementation: This electrochemical displacement process involves adding a more reactive metal (like zinc dust or aluminum powder) to a solution containing the product. roxia.comresearchgate.net The more reactive metal causes less reactive impurity metals to precipitate out of the solution. roxia.com

Vacuum Distillation: After filtration, vacuum distillation is often used to remove the organic solvent and any remaining volatile components from the final liquid product. google.com

Yield Optimization: Optimizing the yield involves a systematic investigation of reaction parameters to find the conditions that maximize product output. Response Surface Methodology (RSM) is a statistical approach used for this purpose. yildiz.edu.tr In a study on zinc recovery, RSM was used to optimize factors like leaching temperature, acid concentration, stirring rate, and reaction time, leading to a predicted recovery of nearly 90%. yildiz.edu.tr Such a design of experiments (DOE) approach can be applied to zinc isooctanoate synthesis to identify the optimal conditions for maximizing yield while maintaining high purity.

Technological advancements, such as the use of continuous-flow reactors and automation, can also contribute to yield optimization by providing better control over reaction conditions and improving process consistency. globalgrowthinsights.compmarketresearch.com

Table 2: Factors for Yield Optimization in Zinc Recovery

| Factor | Range Studied | Effect on Yield |

|---|---|---|

| Leaching Temperature | 66 - 84 °C | Positive correlation; higher temperature increased yield. yildiz.edu.tr |

| Acid Concentration | 3.2 - 5.3 M | Positive correlation; higher concentration increased yield. yildiz.edu.tr |

| Stirring Rate | 230 - 540 rpm | Positive correlation; higher rate increased yield. yildiz.edu.tr |

| Hydrogen Peroxide Conc. | 6 M | Used as an oxidizing agent in the studied system. yildiz.edu.tr |

Impact of Synthetic Conditions on the Physicochemical Characteristics and Performance of Zinc Isooctanoate

The conditions used during the synthesis of zinc isooctanoate have a direct and significant impact on its physicochemical characteristics, which in turn dictate its performance in various applications. These characteristics include purity level, molecular structure, viscosity, and metal content.

Purity and Performance: The purity of zinc isooctanoate is a critical performance metric. High-purity grades (e.g., 99%) are required for demanding applications like high-performance coatings and advanced adhesives, where impurities could compromise stability and appearance. globalgrowthinsights.com Lower purity grades (e.g., 98%) may be suitable for less critical applications such as in synthetic resin production. globalgrowthinsights.com The presence of impurities, even in small amounts, can alter the compound's properties and performance. roxia.com

Influence of Precursors and Solvents: The choice of precursors and solvents can affect the final product's properties. Studies on the synthesis of ZnO nanoparticles from different zinc salts (acetate, chloride, nitrate, sulfate) show that the precursor salt significantly influences the resulting nanoparticle's size, shape, stability, and morphology. mdpi.commdpi.com Similarly, the solvent system can influence the structure and properties of the final product. ysxbcn.commdpi.com For example, using ethanol as a solvent in the synthesis of ZnO thin films was found to facilitate the incorporation of zinc into the sample, leading to stoichiometric films. mdpi.com

Effect of Temperature and pH: Temperature and pH are known to strongly influence the morphology, crystallinity, and particle size of zinc-containing compounds. nih.govd-nb.info In ZnO synthesis, lower pH (acidic medium) tends to produce smaller crystallite sizes, while higher pH (alkaline medium) can lead to larger sizes. d-nb.info Temperature also affects particle size, with higher temperatures generally leading to larger particles. nih.gov A patent for zinc isooctanoate production aims for a final product with a high zinc content (>20%) and a relatively low viscosity (<20,000 mPa·s), which are properties directly influenced by the synthetic pathway. google.com The control of these parameters is essential for producing zinc isooctanoate with consistent and desirable physicochemical characteristics for its intended application, whether as a catalyst, stabilizer, or coating additive.

Table 3: Impact of Synthesis Conditions on Physicochemical Properties (Based on Analagous Zinc Compounds)

| Synthesis Parameter | Effect on Physicochemical Characteristics | Reference |

|---|---|---|

| Zinc Precursor Type | Influences particle size, morphology, and yield. | mdpi.commdpi.com |

| Solvent Type | Affects stoichiometry, crystallinity, and thermal stability. | ysxbcn.commdpi.com |

| Solution pH | Determines particle size, purity, and yield. Higher pH often increases purity and particle size. | nih.govd-nb.info |

| Reaction Temperature | Influences particle size and reaction kinetics. Higher temperatures can increase particle size. | nih.gov |

| Purification Method | Determines final purity by removing specific metal and organic impurities. | roxia.comresearchgate.net |

Coordination Chemistry and Structural Elucidation

Molecular Architecture and Coordination Environment of Zinc Isooctanoate and its Complexes

The zinc(II) ion, with its d¹⁰ electron configuration, does not have ligand field stabilization energy, which allows it to adopt various coordination geometries depending on the steric and electronic properties of the ligands. wikipedia.orgmdpi.com The most common coordination geometries for zinc are tetrahedral and octahedral. wikipedia.org

In many zinc carboxylate complexes, the zinc ion is four-coordinate, adopting a tetrahedral or distorted tetrahedral geometry. wikipedia.orgresearchgate.netmdpi.com This is observed in complexes where the zinc ion is bonded to four donor atoms from the surrounding ligands. For example, in some zinc-organic frameworks, the Zn(II) center is coordinated to two nitrogen atoms and two oxygen atoms from different ligands, resulting in a distorted tetrahedral {ZnN₂O₂} environment. mdpi.com

Octahedral coordination is also frequently observed, particularly when water molecules or other small ligands are involved in the coordination sphere. acs.orgwikipedia.org In these cases, the zinc ion is six-coordinate. For instance, the aqueous zinc ion, [Zn(H₂O)₆]²⁺, has an octahedral geometry. wikipedia.org In some polynuclear zinc clusters, the zinc ions can exhibit slightly distorted octahedral geometries, being coordinated to a combination of bridging oxygen atoms, nitrogen atoms from other ligands, and terminal oxygen atoms. acs.orgnih.gov

Less commonly, zinc can also exhibit five-coordinate geometries, such as square pyramidal or trigonal bipyramidal, often in distorted forms. nih.govresearchgate.net The specific geometry adopted is a delicate balance of factors including the size and shape of the ligands, the reaction conditions, and the presence of co-ligands.

Table 1: Common Coordination Geometries of Zinc(II) in Carboxylate Complexes

| Coordination Geometry | Coordination Number | Typical Ligand Arrangement | Example Type |

|---|---|---|---|

| Tetrahedral | 4 | Four ligands surrounding the zinc ion symmetrically. | [ZnCl₄]²⁻, many zinc-organic frameworks. wikipedia.orgmdpi.com |

| Octahedral | 6 | Six ligands arranged at the vertices of an octahedron. | [Zn(H₂O)₆]²⁺, some polynuclear zinc clusters. acs.orgwikipedia.org |

| Square Pyramidal | 5 | Five ligands, with four in a plane and one above. | Found in some distorted zinc complexes. nih.gov |

| Trigonal Bipyramidal | 5 | Five ligands, with three in a plane and one above and one below. | Less common, requires specific ligand conditions. researchgate.net |

The isooctanoate ligand (C₈H₁₅O₂⁻) plays a crucial role in the formation and stability of zinc complexes. As a carboxylate, it can coordinate to the zinc ion in several ways:

Monodentate: The ligand binds to the zinc ion through only one of its oxygen atoms.

Bidentate Chelating: Both oxygen atoms of the carboxylate group bind to the same zinc ion, forming a chelate ring.

Bidentate Bridging: Each oxygen atom of the carboxylate group binds to a different zinc ion, linking metal centers together.

This versatility in coordination modes allows for the formation of a wide variety of structures, from simple mononuclear complexes to extended polymeric chains and networks. mdpi.com The carboxylate group's ability to bridge zinc ions is fundamental to the formation of polynuclear clusters and coordination polymers. berkeley.edu

Formation of Related Coordination Compounds and Polymeric Structures Involving Zinc Isooctanoate

Zinc isooctanoate's ability to form coordination compounds extends to the creation of mixed-ligand complexes and polymeric structures. These materials are of interest for their potential applications in catalysis and materials science. ontosight.aiontosight.ai The incorporation of different carboxylates or other co-ligands allows for the fine-tuning of the resulting structures and their properties.

Research has been conducted on mixed-ligand complexes containing zinc with both isooctanoate and other carboxylate ligands, such as naphthenate and isodecanoate. ontosight.aiontosight.aiontosight.aiontosight.ai

Zinc Isooctanoate-Naphthenate Complexes: These complexes involve zinc ions coordinated to both isooctanoate and naphthenate ligands, which are derived from naphthenic acids—a complex mixture of cycloaliphatic carboxylic acids. ontosight.aiontosight.ai The resulting structures are often complex mixtures themselves, and their properties, such as solubility and reactivity, are influenced by the ratio of the two ligands. ontosight.ai These complexes are noted for their use as catalysts and additives. ontosight.ailookchem.com The coordination environment around the zinc ion can be tetrahedral or octahedral. ontosight.ai

Zinc Isodecanoate-Isooctanoate Complexes: These coordination compounds contain a central zinc ion bonded to both isodecanoate (from a 10-carbon carboxylic acid) and isooctanoate (from an 8-carbon carboxylic acid) ligands. ontosight.aiontosight.ai The chemical structure involves the Zn²⁺ ion at the center, coordinated to the carboxylate anions. ontosight.ai The presence of "basic" in the description of these complexes often refers to the inclusion of hydroxide (B78521) or oxide ions that help to balance the charge. ontosight.ai

Imidazole (B134444) Derivatives: Imidazole and its derivatives are common N-donor ligands in coordination chemistry. In zinc carboxylate frameworks, they can coordinate to the zinc ions, often leading to changes in the dimensionality and topology of the network. For example, the use of a V-shaped ligand containing both pyridine (B92270) and imidazole groups with different carboxylate linkers resulted in zinc-containing frameworks with distorted tetrahedral and square pyramidal geometries. mdpi.com

Hexamethylenetetramine (hmta): Hmta is a versatile, cage-like N-donor ligand that can act as a linker or a guest molecule in coordination networks. mdpi.com In the context of metal carboxylates, it can participate in the formation of supramolecular structures through hydrogen bonding. mdpi.com For instance, in a series of magnesium carboxylate complexes, hmta was used as an N-donor ligand, and it was found to stabilize the crystal nets through O-H---N and C-H---O hydrogen bonds. mdpi.com Similar principles apply to zinc carboxylate frameworks where hmta can influence the packing and stability of the structure. acs.orgtandfonline.comacs.org

Furosemide (B1674285): While specific studies on zinc isooctanoate with furosemide are not prevalent in the provided search results, the principle of incorporating drug molecules with coordinating groups (like the carboxylate and sulfonamide groups in furosemide) into zinc carboxylate frameworks is an active area of research for drug delivery applications.

The choice of co-ligand, in conjunction with the primary carboxylate ligand, allows for a high degree of control over the resulting framework's properties, such as pore size, stability, and functionality. acs.org

Multi-metallic zinc clusters are discrete, polynuclear complexes containing several zinc ions bridged by ligands. Carboxylate ligands, including isooctanoate, are particularly effective at forming these structures. The synthesis of these clusters often involves the reaction of a zinc salt with the carboxylate ligand, sometimes in the presence of a co-ligand, under controlled conditions. berkeley.edursc.org

A common structural motif in zinc carboxylate clusters is the μ₄-oxo-centered tetranuclear zinc cluster , [Zn₄(μ₄-O)(O₂CR)₆]. researchgate.net This core consists of a central oxygen atom tetrahedrally coordinated to four zinc atoms, which are then bridged by six carboxylate ligands. These clusters can serve as secondary building units (SBUs) for the construction of larger metal-organic frameworks. berkeley.edu

The synthesis of multi-metallic zinc clusters can also be achieved using Schiff base ligands in combination with co-ligands like dibenzoylmethane. acs.orgnih.gov These reactions can yield a variety of cluster cores, including mononuclear, tetranuclear cubane-like, and ladder-like structures. acs.orgnih.gov The nuclearity (number of metal centers) and the geometry of the cluster are influenced by the specific ligands used and the reaction conditions. acs.org

Table 2: Examples of Multi-Metallic Zinc Cluster Cores

| Cluster Core Type | Description | Typical Ligands | Reference |

|---|---|---|---|

| Tetranuclear Cubane | Four zinc ions and four bridging atoms (e.g., oxygen) at the vertices of a cube-like structure. | Schiff bases, dibenzoylmethane | acs.orgnih.gov |

| Tetranuclear Ladder | Zinc ions and bridging ligands arranged in a ladder-like fashion. | Schiff bases, monoethanolamine | acs.orgnih.gov |

| μ₄-Oxo-centered | A central oxygen atom bonded to four zinc ions. | Carboxylates | researchgate.net |

| Heptanuclear | Seven zinc ions templated by a macrocyclic ligand. | Schiff base macrocycles, acetate (B1210297) | acs.org |

Advanced Spectroscopic and Crystallographic Analyses for Zinc Isooctanoate Structure Determination

X-ray diffraction (XRD) is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. For zinc carboxylates, XRD studies have revealed a remarkable structural diversity. These compounds can form simple dimeric units, tetranuclear oxo-centered clusters, or extended one-, two-, or three-dimensional coordination polymers. acs.orgacs.org

For instance, the reaction of zinc oxide with 2-ethylhexanoic acid can lead to various structures, including a basic oxo-centered tetranuclear complex, μ₄-oxo-hexakis-(μ-2-ethylhexanato)-tetrazinc(II), which has a core structure analogous to basic zinc acetate. shepchem.comresearchgate.net In other cases, linear polymeric chains are formed. shepchem.com The specific structure obtained is highly sensitive to reaction conditions such as the stoichiometry of reactants, temperature, and the solvent used. shepchem.comresearchgate.net

In a study on the sol-gel preparation of ZnO films, zinc 2-ethylhexanoate (B8288628) was used as a precursor. The resulting films showed distinct XRD patterns corresponding to crystalline ZnO even at a low annealing temperature of 200 °C, indicating that the precursor's structure facilitates the formation of the oxide lattice. spiedigitallibrary.org This contrasts with films prepared from zinc acetate, which required higher temperatures to achieve similar crystallinity. spiedigitallibrary.org

Furthermore, the reaction of zinc acetate with pyrazine (B50134) was found to produce an unusual heptanuclear complex, Zn₇(μ₄-O)₂(OAc)₁₀(Pz)₂, where two pseudo-tetrahedral Zn₄ units are joined at a common vertex, as determined by single-crystal X-ray diffraction. psu.edu While this complex contains acetate and not isooctanoate, it highlights the complex structural possibilities in zinc carboxylate chemistry.

The general formula for a zinc carboxylate coordination polymer can be represented as [Zn(RCOO)₂(L)]n, where L is a bridging ligand. The carboxylate groups themselves can adopt various bridging modes (syn-syn, syn-anti, etc.), leading to different polymeric architectures. tandfonline.com The study of a zinc(II) coordination polymer with 1,3,5-benzenetricarboxylic acid (H₃BTC) revealed a monoclinic crystal system with a distorted octahedral coordination around the two independent Zn(II) cations, which are linked by carboxylate groups and coordinated to water molecules. acs.org

Table 1: Representative Crystal Data for a Zinc Carboxylate Coordination Polymer This table presents data for a related zinc carboxylate complex, C₁₂H₂₀O₁₆Zn₂ (ZnBTC), to illustrate typical crystallographic parameters.

| Parameter | Value |

| Empirical Formula | C₁₂H₂₀O₁₆Zn₂ |

| Formula Weight ( g/mol ) | 551.02 |

| Crystal System | Monoclinic |

| Space Group | I2 |

| a (Å) | 6.49670(10) |

| b (Å) | 12.92210(10) |

| c (Å) | 16.1403(2) |

| β (°) ** | 90.1460(10) |

| Volume (ų) | 1354.99(3) |

| Z | 3 |

| Calculated Density (g/cm³) ** | 2.026 |

| Data sourced from a study on a Zn(II) coordination polymer with 1,3,5-benzenetricarboxylic acid. acs.org |

Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful tools for characterizing zinc isooctanoate, providing insights into its bonding and molecular structure, particularly in non-crystalline states.

Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for confirming the coordination of the isooctanoate ligand to the zinc center. The key diagnostic bands are the asymmetric (νₐₛ) and symmetric (νₛ) stretching vibrations of the carboxylate group (COO⁻). The positions of these bands and the difference between them (Δν = νₐₛ - νₛ) can provide information about the coordination mode of the carboxylate ligand (e.g., monodentate, bidentate chelating, or bidentate bridging).

For zinc 2-ethylhexanoate, characteristic IR absorption bands are observed for the asymmetric and symmetric COO⁻ stretches. A study correlating the rheological properties of zinc 2-ethylhexanoate with its molecular structure identified a significant asymmetric COO⁻ stretching resonance at 1632 cm⁻¹. shepchem.comresearchgate.net The intensity of this band was found to correlate with the viscosity of the liquid, suggesting it originates from a polymeric species, specifically a catena-2-ethylhexanato-(O,O')-tri-μ-2-ethylhexanato-(O,O')-dizinc(II) structure. shepchem.comresearchgate.net In contrast, a lower viscosity molecular species, μ₄-oxo-hexakis-(μ-2-ethylhexanato)-tetrazinc(II), shows its main asymmetric stretch at a different frequency. shepchem.com Another source reports the asymmetric and symmetric stretches for zinc 2-ethylhexanoate at approximately 1540 cm⁻¹ and 1450 cm⁻¹, respectively. The disappearance of the Zn-O absorption peak (around 525 cm⁻¹) upon interaction with other molecules has also been noted, indicating changes in the coordination environment of the zinc ion. researchgate.net

Table 2: Key Infrared Spectral Data for Zinc 2-Ethylhexanoate

| Vibrational Mode | Wavenumber (cm⁻¹) | Structural Implication | Source |

| Asymmetric COO⁻ Stretch (νₐₛ) | ~1632 | Associated with polymeric structures, correlates with viscosity | shepchem.comresearchgate.net |

| Asymmetric COO⁻ Stretch (νₐₛ) | ~1540 | Carboxylate coordination | |

| Symmetric COO⁻ Stretch (νₛ) | ~1450 | Carboxylate coordination | |

| Zn-O Stretch | ~525 | Metal-ligand bond | researchgate.net |

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to confirm the structure of the isooctanoate ligand within the complex. For zinc 2-ethylhexanoate, ¹H NMR peaks in the range of δ 0.8–1.6 ppm are characteristic and validate the presence and structure of the ethylhexanoate ligand. While detailed NMR studies specifically on zinc isooctanoate are scarce in the literature, the spectra would be expected to show signals corresponding to the various methyl, methylene, and methine protons of the isooctyl chain. The chemical shifts of the protons closest to the carboxylate group may be influenced by coordination to the zinc center.

Theoretical Approaches to Elucidate Coordination Dynamics and Structural Properties

Computational chemistry provides powerful tools to complement experimental data, offering insights into the electronic structure, stability, and dynamic behavior of complex systems like zinc isooctanoate.

Density Functional Theory (DFT) has become a standard method for investigating the properties of metal complexes. tandfonline.combohrium.com It can be used to optimize molecular geometries, predict vibrational spectra, and analyze electronic structures, such as the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). tandfonline.comacs.org

Several DFT studies on zinc carboxylate systems have provided valuable insights. For zinc 2-ethylhexanoate, DFT calculations were used to model two potential structures: the molecular μ₄-oxo-hexakis-(μ-2-ethylhexanato)-tetrazinc(II) and a dimeric model of the polymeric chain [Zn₂(μ-O₂CR)₃(μ-O₂CR)]n. shepchem.comresearchgate.net The calculated geometries and vibrational frequencies showed good agreement with experimental data. shepchem.com The calculations helped assign the IR spectral features, confirming that the band at 1632 cm⁻¹ is associated with the less symmetric polymeric structure. shepchem.comresearchgate.net The calculated bond lengths for the Zn-O bonds in these models deviated by an average of 0.05 Å from experimental crystal structures, demonstrating the predictive power of the method. shepchem.com

In another study, DFT calculations were performed on a series of Zn(II) cinnamate (B1238496) and acetate complexes with various nitrogen-containing secondary ligands. tandfonline.com The calculations provided information on the frontier molecular orbitals, indicating the reactivity and polarity of the complexes. tandfonline.com For a Zn(II) coordination polymer based on 1,3,5-benzenetricarboxylic acid, DFT was used to investigate the electronic structure of the optimized geometry. acs.org Such calculations are crucial for understanding the electronic features and potential applications, for instance in materials with specific conducting or photoluminescent properties. acs.org

Table 3: Comparison of Experimental and DFT-Predicted Structural Parameters for Zinc Carboxylate Models This table illustrates the accuracy of DFT by comparing calculated parameters for zinc 2-ethylhexanoate models with experimental data from related crystal structures.

| Parameter | Model System | DFT Calculated Value | Experimental Value (from analogous structures) |

| Zn-O Bond Length (Å) | μ₄-oxo-hexakis-(μ-2-ethylhexanato)-tetrazinc(II) | ~2.00 | 1.95 |

| Zn-O Bond Length (Å) | Polymeric Chain Model | ~2.01 | 1.96 |

| Data adapted from Peterangelo et al. shepchem.com and related crystallographic data. |

The behavior of zinc isooctanoate in solution is influenced by processes such as solvation and ion pairing. While specific computational models for zinc isooctanoate solutions are not available, studies on related zinc-containing electrolytes provide a general understanding of the principles involved.

Molecular dynamics (MD) simulations, often based on force fields derived from or benchmarked against quantum mechanical calculations (like DFT), are a primary tool for studying these phenomena. These simulations can model the interactions between the zinc carboxylate species, solvent molecules, and any other ions present. They provide a dynamic picture of the coordination environment of the zinc ion, including the structure of its solvation shell and the formation of contact ion pairs (CIP) or solvent-separated ion pairs (SSIP). nih.gov

For example, MD simulations have been used to investigate zinc ion coordination in various environments. In a study of HIV-1 protease, simulations showed a zinc ion remaining stably bound and coordinated to the carboxylate side chains of two aspartate residues. nih.gov In the context of electrolytes, understanding ion pairing is crucial as it affects properties like conductivity and reactivity. researchgate.net First-principles quality machine learning potentials, trained on DFT data, are an emerging approach to accurately model the free energy of ion pairing in complex and confined environments. researchgate.net While these advanced studies have focused on simpler systems like aqueous zinc halides, the methodologies are applicable to more complex solutes like zinc isooctanoate in non-aqueous solvents. The goal of such modeling would be to predict how zinc isooctanoate exists in solution—as discrete solvated molecules, as larger aggregates, or as ion pairs—and how this equilibrium is affected by concentration and solvent type.

Catalytic Functions and Mechanistic Investigations

Zinc Isooctanoate as a Catalyst in Polymerization Reactions

Zinc isooctanoate is recognized for its catalytic role in the synthesis of various polymers. It is particularly effective in ring-opening polymerization and in the production of commercially significant materials like polyurethanes and rubbers.

The ring-opening polymerization (ROP) of cyclic esters, such as lactones and lactides, is a crucial method for producing biodegradable polyesters. mdpi.comlibretexts.orgrsc.org Zinc-based catalysts, including zinc isooctanoate, are effective in initiating this process. nih.govnih.gov The mechanism, often elucidated through density functional theory (DFT) calculations, typically follows a coordination-insertion pathway. mdpi.comnih.govfudan.edu.cn

The process generally begins with the coordination of the cyclic ester monomer to the zinc center of the catalyst. libretexts.orgfudan.edu.cn In the presence of an initiator like an alcohol, a zinc alkoxide species is formed. nih.govconicet.gov.ar This alkoxide then acts as a nucleophile, attacking the carbonyl carbon of the coordinated monomer. This leads to the opening of the ester ring and the formation of a new ester linkage, extending the polymer chain. libretexts.org The active species is regenerated, allowing for the sequential insertion of more monomer units. nih.gov

DFT studies on similar systems, like those using stannous isooctanoate, have revealed two potential ring-opening pathways. fudan.edu.cn

Pathway A: The metal ion first coordinates with the carbonyl oxygen of the monomer, followed by re-coordination with the ester oxygen, which triggers the ring-opening. fudan.edu.cn

Pathway B: The catalyst directly coordinates with the ester oxygen to initiate ring-opening. fudan.edu.cn Calculations indicate that Pathway A is generally more favorable due to a lower energy barrier. fudan.edu.cn The initial coordination to the carbonyl oxygen weakens the C-O single bond within the ester's conjugated system, making it easier to break. fudan.edu.cn

The catalytic activity can be influenced by factors such as the steric hindrance at the metal center and the Lewis acidity of the zinc complex. nih.gov

Zinc isooctanoate is a key catalyst in the synthesis of polyurethane (PU) resins. fcad.commingxupu.comvaluates.com It is often used to promote the reaction between isocyanates and polyols. google.com A primary characteristic of zinc isooctanoate in this context is its tendency to provide a slower gelation time while acting as an effective cross-linking catalyst. mingxupu.comvaluates.com This controlled reactivity can be advantageous for certain applications. It is also considered an environmentally friendlier alternative to more toxic metal catalysts like those based on lead or mercury. mingxupu.comvaluates.com

In combination with other metal catalysts, such as those based on bismuth, zinc compounds can be used to create synergistic catalytic systems for polyurethane production. unito.itnih.govreaxis.com These mixed-metal systems allow for fine-tuning of the reaction, balancing the gelling and curing reactions to achieve desired material properties. unito.itnih.gov For instance, a low amount of a zinc-rich catalytic mixture has been shown to produce ready-to-market polyurethanes. unito.itnih.gov

In the rubber industry, zinc compounds are essential as activators or catalysts in the vulcanization process. ontosight.aiindolysaght.com Zinc oxide, a related compound, reacts with stearic acid to form a zinc soap, which enhances the vulcanization process, improving the rubber's resistance to heat, abrasion, and UV degradation. indolysaght.com Zinc isooctanoate can also serve as a stabilizer in PVC and rubber, preventing degradation from heat and UV radiation. reaxis.com

The use of zinc isooctanoate as a catalyst directly influences both the rate of polymerization and the properties of the final polymer. In polyurethane synthesis, it is known to accelerate the cross-linking reaction, which affects the hardening time and the final network structure of the resin. mingxupu.comvaluates.comgoogle.com The slower gelation characteristic allows for better processing and handling of the reacting mixture before it solidifies. valuates.com

The properties of the resulting materials are significantly enhanced by the use of zinc-based catalysts. In polyurethanes, proper catalysis ensures the development of superior heat and weather resistance. fcad.com For materials like polyvinyl chloride (PVC), zinc isooctanoate, often in combination with other stabilizers like barium isooctoate, improves thermal stability and transparency. jlu.edu.cn In rubber, the use of zinc compounds as activators leads to increased cross-linking density, which in turn enhances mechanical properties such as tensile strength and abrasion resistance, while also improving resistance to aging. indolysaght.commdpi.comtaylors.edu.my However, the concentration of the zinc catalyst can be a critical factor; for example, in some digital light processed (DLP) composites, increasing zinc oxide concentration led to a decrease in tensile stress and elastic modulus. nih.gov

Table 1: Effect of Zinc-Based Catalysts on Polymer Properties

| Polymer System | Catalyst/Activator | Effect on Polymerization | Impact on Material Properties | Citations |

|---|---|---|---|---|

| Polyurethane | Zinc Isooctanoate | Slower gelation, promotes cross-linking | Enhanced heat and weather resistance, controlled hardening | fcad.commingxupu.comvaluates.comgoogle.com |

| Polyurethane | Bismuth-Zinc Catalyst mixture | Tunable reaction rates (gel time) | Optimized optical purity and physical properties | unito.itnih.gov |

| Rubber | Zinc Compounds (e.g., Zinc Oxide) | Activates vulcanization | Improved durability, heat and abrasion resistance, UV protection, resistance to aging | reaxis.comindolysaght.com |

| PVC | Barium/Zinc Isooctanoate | Acts as a co-stabilizer | Improved thermal stability and transparency | jlu.edu.cn |

| DLP Composites | Zinc Oxide | Influences curing and adhesion | Affects tensile stress and elastic modulus depending on concentration | nih.gov |

Applications in Organic Synthesis and Industrial Catalysis

Beyond polymerization, zinc isooctanoate and related zinc compounds are valuable catalysts in a range of organic synthesis and industrial processes. americanelements.comontosight.ai Their catalytic activity is harnessed for reactions such as oxidation and transesterification. ontosight.aiontosight.ai

Zinc compounds can act as catalysts in oxidation reactions. ontosight.aipreparatorychemistry.com In a general sense, oxidation involves the loss of electrons, and a catalyst can facilitate this transfer. preparatorychemistry.com While specific research on zinc isooctanoate in complex organic oxidation reactions is specialized, the zinc ion's Lewis acidity is a key feature that enables such catalytic activity. researchgate.net For instance, zinc-based single-atom catalysts have shown extremely high performance in Fenton-like oxidation processes, used for water remediation. nih.gov

Zinc isooctanoate and other zinc carboxylates are effective catalysts for transesterification reactions. conicet.gov.arontosight.ai This reaction, which involves the exchange of the alkyl group of an ester with that of an alcohol, is fundamental in many industrial processes, such as the production of biodiesel and certain polyesters like polyethylene (B3416737) terephthalate (B1205515) (PET). conicet.gov.arscielo.brresearchgate.net

In the transesterification of triglycerides for biodiesel production, the mechanism catalyzed by zinc carboxylates has been studied in detail. conicet.gov.ar The preferred pathway involves the initial coordination of the alcohol (e.g., methanol) to the zinc ion, which leads to the formation of a zinc alkoxide species. This active species then co-coordinates with the triglyceride, facilitating the nucleophilic attack and subsequent ester exchange. conicet.gov.ar

The field of catalysis is continually evolving, with significant research into developing new applications for metal catalysts. Zinc-based catalysts have been explored for various C-N bond-forming reactions, such as hydroamination. researchgate.net While simple zinc salts are often used, the development of more complex zinc complexes is an active area of research. researchgate.net

Furthermore, there is growing interest in dual catalysis systems, where two different catalysts work synergistically to promote a chemical transformation. rsc.org This often involves combining a transition metal catalyst with another type of catalyst, such as a photocatalyst. rsc.org While specific examples detailing zinc isooctanoate in dual catalysis systems for C-N cross-coupling are not widespread in the provided search results, the versatility of zinc catalysts makes them potential candidates for such advanced applications. guidechem.comvapourtec.com The ability of transition metals to access multiple oxidation states is key to their catalytic activity in cross-coupling reactions. vapourtec.com Dual catalysis strategies can enable novel reactivity by having, for example, one catalyst activate the nucleophile while the other activates the electrophile. mdpi.com

In-depth Mechanistic Studies of Catalytic Pathways

The catalytic activity of zinc compounds, including zinc isooctanoate, is rooted in the Lewis acidic nature of the Zn(II) ion and its flexible coordination geometry. Mechanistic studies of related systems reveal common pathways involving substrate activation, the formation of key intermediates, and distinct rate-limiting steps.

Elucidation of Active Sites, Intermediates, and Rate-Limiting Steps

Active Sites: The active site in zinc-catalyzed reactions typically involves a coordinatively unsaturated Zn(II) ion. In homogeneous catalysis, this may be a simple solvated ion or a complex where the isooctanoate ligands are in dynamic equilibrium with solvent or substrate molecules. For heterogeneous systems, such as those involving zinc oxide being converted to zinc carboxylates in situ, the active sites are often undercoordinated zinc atoms on the catalyst surface. mdpi.comacs.org In some complex catalytic systems, bimetallic or cluster-type active sites, where two or more zinc atoms work in concert, have been identified as crucial for high activity. acs.orgjst.go.jp For instance, research on zinc dicarboxylates in CO2-epoxide copolymerization suggests that an optimal distance between two zinc atoms (4.3–5.0 Å) is necessary for an efficient bimetallic mechanism. acs.org

Intermediates: A common intermediate in many zinc-catalyzed hydration or hydrolysis reactions is a zinc-bound hydroxide (B78521) (Zn-OH) species. annualreviews.orgnih.gov This potent nucleophile is formed by the deprotonation of a water molecule coordinated to the Lewis acidic zinc center, a process which significantly lowers the pKa of water. nih.gov In transesterification reactions catalyzed by zinc carboxylates, proposed mechanisms involve the initial coordination of the alcohol to the zinc center, followed by a carboxylate shift and subsequent coordination of the triglyceride to form an alkoxide-like intermediate. conicet.gov.ar Other identified intermediates in various zinc-catalyzed processes include zinc-bound enolates, tetrahedral intermediates stabilized by the zinc ion, and zinc hydrides. researchgate.net

Rate-Limiting Steps: The rate-limiting step (RLS) is highly dependent on the specific reaction.

In the polymerization of 4-acetoxybenzoic acid catalyzed by zinc carboxylates, the RLS was identified as the transesterification between a phenol (B47542) and an acid anhydride. researchgate.net

For some zinc enzymes, the slow step can be proton transfer to regenerate the active site. annualreviews.org

In other systems, such as hydrolysis reactions, the breakdown of a tetrahedral intermediate can be rate-determining. researchgate.net

Computational (e.g., DFT) and Experimental Investigations of Reaction Energy Barriers and Pathways

A combination of computational and experimental techniques has been vital for mapping the energetic landscape of zinc-catalyzed reactions.

Computational Investigations: Density Functional Theory (DFT) has become a powerful tool for exploring reaction mechanisms that are difficult to probe experimentally. DFT calculations are used to model the structures of transition states and intermediates and to calculate the activation energy barriers for different potential pathways. mdpi.comresearchgate.netnih.gov For example, a DFT study on the transesterification of 4-acetoxybenzoic acid catalyzed by zinc acetate (B1210297) revealed that the catalyst significantly lowers the free energy barrier of the rate-limiting step to 51.84 kcal/mol. researchgate.net The study further showed that modifying the carboxylate ligand from acetate to the bulkier pivalate (B1233124) lowered this barrier to 51.36 kcal/mol, demonstrating how ligand structure can tune catalytic activity. researchgate.net Another DFT study on triglyceride transesterification evaluated several pathways, concluding that the preferred mechanism involves the co-coordination of methanol (B129727) and the triglyceride with the zinc ion. conicet.gov.ar

Experimental Investigations: Experimental work provides the real-world data that computational models aim to explain. Kinetic analyses, such as determining reaction orders and rate constants, offer insights into the rate-limiting step. researchgate.net Spectroscopic methods like FT-IR can be used to observe the formation of catalyst-substrate complexes or the in situ generation of the active catalyst, such as the formation of zinc pelargonate from zinc oxide during fatty acid esterification. acs.orgconicet.gov.ar X-ray crystallography is invaluable for determining the precise solid-state structure of zinc complexes, which can inform the nature of the active site. researchgate.netacs.org

| Reaction | Catalyst | Rate-Limiting Step | Activation Energy (kcal/mol) | Reference |

|---|---|---|---|---|

| Polymerization of 4-acetoxybenzoic acid | Zinc Acetate | Transesterification | 51.84 | researchgate.net |

| Polymerization of 4-acetoxybenzoic acid | Zinc Pivalate | Transesterification | 51.36 | researchgate.net |

| Glycolysis of Diphenyl Carbonate | Zinc Acetate | - | ~15 | researchgate.net |

Role of Zinc Ion in Nucleophile Activation and Proton Transfer Mechanisms

The Zn(II) ion plays several critical roles in catalysis, primarily centered around its function as a potent Lewis acid. researchgate.netfrontiersin.org

Nucleophile Activation: The most prominent role of the zinc ion is the activation of a nucleophile, typically a water molecule or an alcohol. By coordinating to the oxygen atom, the electron-withdrawing zinc ion increases the acidity of the bound proton, facilitating its removal to generate a highly reactive metal-bound hydroxide or alkoxide. annualreviews.orgnih.gov This "metal-activated" nucleophile is then positioned for attack on an electrophilic substrate. annualreviews.orgnih.gov This mechanism is central to the function of many zinc hydrolase enzymes. researchgate.net

Electrophile Polarization: The zinc ion can also activate the electrophile. By coordinating to a carbonyl oxygen or a similar functional group on the substrate, it withdraws electron density, making the substrate more susceptible to nucleophilic attack. annualreviews.org

Stabilization of Intermediates: During the reaction, the positive charge of the Zn(II) ion effectively stabilizes negatively charged transition states and intermediates, such as tetrahedral intermediates formed during ester hydrolysis, thereby lowering the activation energy of the reaction. annualreviews.orgfrontiersin.org

Proton Transfer: Zinc centers can mediate proton transfer. In some enzymatic mechanisms, a zinc-bound water molecule, once deprotonated to form the hydroxide nucleophile, must be regenerated. This often involves a proton shuttle, where a nearby amino acid residue (like histidine) facilitates the transfer of a proton from the incoming water molecule to the bulk solvent, readying the catalyst for the next cycle. nih.govannualreviews.org

Synergistic Catalytic Effects with Co-Catalysts and Ligand Modification Strategies

The performance of zinc catalysts can be significantly enhanced through synergistic interactions with other chemical species or by strategically modifying the ligands attached to the zinc center.

Synergistic Effects with Co-Catalysts: Zinc carboxylates often exhibit enhanced activity when used in combination with other metal compounds. A well-documented example is the synergistic effect with bismuth catalysts in polyurethane formulations, where zinc carboxylates primarily promote cross-linking reactions while bismuth catalyzes the main urethane-forming (gelling) reaction. tri-iso.comreaxis.com The combination allows for tailored reaction profiles, where zinc can extend the gel time or introduce an induction period. tri-iso.com In another example, a synergistic system of a quadrivalent titanium compound and a zinc dicarboxylate was found to provide an unexpected increase in the rate of esterification reactions. google.com DFT studies have also highlighted the role of zinc additives in other transition metal-catalyzed reactions, such as Pd-catalyzed cross-coupling, where a hetero-bimetallic Pd-Zn species was found to be crucial in the reductive elimination step. researchgate.net

Ligand Modification Strategies: The ligands coordinated to the zinc center are not merely spectators; they play a crucial role in tuning the catalyst's activity, selectivity, and stability. Modifying the ligand provides a powerful strategy for catalyst optimization. acs.orgnih.gov

Electronic Effects: Introducing electron-donating or electron-withdrawing groups onto the ligand framework can alter the electron density at the zinc center. nih.gov For instance, a DFT study on zinc carboxylates showed that the electron-donating methyl groups in zinc pivalate, compared to zinc acetate, resulted in a smaller HOMO-LUMO gap, indicating higher chemical activity and a lower energy barrier for the rate-limiting step. researchgate.net

Steric Effects: The steric bulk of the ligand, such as the branched structure of isooctanoate, can influence substrate accessibility to the active site and control selectivity. In polymerization catalysis, the structure of the ancillary ligand has a significant impact on the performance of zinc catalysts. acs.org

Ligand-Templated Encapsulation: Advanced strategies involve using ligands that can self-assemble with other molecules (e.g., zinc porphyrins) to form a capsule around the active metal center. This second coordination sphere can create a unique microenvironment that controls substrate access and dramatically alters selectivity, for example, in the hydroformylation of alkenes. nih.govacs.org

These strategies highlight that while the zinc ion is the primary seat of catalysis, the isooctanoate ligand and the presence of co-catalysts are critical factors that modulate its intrinsic reactivity to achieve desired performance in specific applications.

Role in Advanced Materials Science

Development of Polymeric Thermal Stabilizers Utilizing Zinc Isooctanoate

Zinc isooctanoate is integral to the creation of advanced thermal stabilizers for polymers, most notably for polyvinyl chloride (PVC). google.com These stabilizers are crucial for preventing the degradation of polymers when exposed to heat during processing and throughout their service life. shinepolymer.comchembroad.com

Synergistic Effects with Co-Stabilizers in Polyvinyl Chloride (PVC) Systems

Research has demonstrated that zinc isooctanoate exhibits powerful synergistic effects when combined with a variety of co-stabilizers in PVC formulations. jlu.edu.cnbibliotekanauki.pl This synergy is key to developing highly effective and often more environmentally friendly stabilizer systems. bibliotekanauki.pl

Barium Isooctoate: The combination of zinc isooctanoate with barium isooctoate is a well-established stabilizer system for PVC. jlu.edu.cn This pairing provides a balanced stabilization effect, where zinc carboxylates offer good initial color inhibition, and barium carboxylates contribute to long-term stability by scavenging liberated hydrochloric acid (HCl). bibliotekanauki.pl

Phosphite (B83602) Ester: Phosphite esters are effective secondary stabilizers that work synergistically with zinc isooctanoate. researchgate.netmdpi.com They function by chelating the zinc chloride formed during the stabilization process, which, if left unchecked, can catalyze further degradation of the PVC. mdpi.com This combination can markedly improve both the long-term stability and the transparency of the final PVC product. researchgate.netmdpi.com

Uracil (B121893) Derivatives: The combination of zinc-based stabilizers, such as zinc oleate (B1233923) (a compound similar in function to zinc isooctanoate), with uracil derivatives has been shown to improve the long-term thermal stability of PVC. researchgate.netmdpi.com Uracil derivatives act as long-term heat stabilizers, complementing the initial color-holding ability of the zinc compound. mdpi.com This synergistic system enhances the compatibility between the stabilizer and the PVC matrix. researchgate.net

| Co-Stabilizer | Observed Synergistic Effect | Reference |

|---|---|---|

| Barium Isooctoate | Provides a balance of good initial color and enhanced long-term stability. | jlu.edu.cnbibliotekanauki.pl |

| Hydrotalcite | Significantly enhances thermal stability by acting as an acid scavenger. | jlu.edu.cn |

| Phosphite Ester | Improves long-term stability and transparency by chelating zinc chloride. | researchgate.netmdpi.com |

| Uracil Derivatives | Enhances long-term thermal stability and compatibility with the PVC matrix. | researchgate.netmdpi.com |

Influence on Long-Term Thermal Stability and Degradation Inhibition Mechanisms in Polymers

Zinc isooctanoate plays a crucial role in ensuring the long-term thermal stability of polymers like PVC by actively inhibiting degradation mechanisms. bibliotekanauki.pl The degradation of PVC is an autocatalytic process initiated by the release of HCl, which then catalyzes further degradation. specialchem.com

Zinc carboxylates, including zinc isooctanoate, intervene in this process primarily by substituting the labile chlorine atoms present in the PVC chain. bibliotekanauki.pl This action prevents the initiation of the "zipper" dehydrochlorination reaction, which leads to the formation of conjugated polyene sequences responsible for discoloration and loss of mechanical properties. mdpi.com

However, the reaction of zinc isooctanoate with HCl produces zinc chloride (ZnCl₂), a strong Lewis acid that can vigorously catalyze PVC degradation. mdpi.com This is where the synergistic action of co-stabilizers becomes critical. Co-stabilizers like calcium carboxylates, hydrotalcite, and phosphite esters neutralize the generated ZnCl₂ or the HCl itself, thereby preventing the catastrophic "zinc burning" phenomenon and ensuring sustained, long-term stability. jlu.edu.cnmdpi.commdpi.com For instance, calcium soaps provide long-term stability by absorbing HCl, while phosphite esters can chelate the metal ions, reducing their catalytic effect. bibliotekanauki.plmdpi.com

Impact on Optical and Mechanical Properties of Stabilized Polymers

The inclusion of zinc isooctanoate and its co-stabilizers has a direct impact on the final properties of the polymer.

Transparency: The choice of stabilizer system is critical for applications requiring high transparency. Formulations containing zinc isooctanoate, particularly when combined with co-stabilizers like phosphite esters and β-diketones, can yield PVC products with good initial color and a significant increase in transparency. jlu.edu.cn The light color of zinc isooctanoate itself, compared to other metal soaps, makes it suitable for light-colored or transparent applications. chembk.com

Initial Color: Zinc carboxylates are highly effective at inhibiting early discoloration during processing. bibliotekanauki.pl By preventing the initial formation of conjugated double bonds, zinc isooctanoate helps maintain the original color and whiteness of the polymer. mdpi.commdpi.com

Applications in Coatings, Paints, and Resins

Zinc isooctanoate is a versatile additive in the formulation of coatings, paints, and resins, where it performs several critical functions. google.comgithub.com

Function as Driers and Dispersing Agents in Coating Formulations

In the realm of coatings, particularly for oxidatively cured solvent-based systems like alkyd paints, zinc isooctanoate functions as an effective auxiliary drier. specialchem.comstanfordmaterials.comborchers.com

Drier: While not a primary oxidation catalyst itself, it works in conjunction with primary driers like cobalt and manganese salts. stanfordmaterials.com Its main role is to ensure uniform through-drying of the paint film. specialchem.com It keeps the surface of the paint film "open" for a longer period, allowing oxygen to penetrate deeper into the coating and cure the underlying layers. stanfordmaterials.comborchers.com This action helps to prevent surface defects such as wrinkling and frosting as the paint dries. borchers.comulprospector.com

Dispersing Agent: Zinc isooctanoate also acts as a pigment dispersing agent. specialchem.comulprospector.com It improves the wetting of pigment particles by the resin, which can lead to reduced grind times during manufacturing and can enhance the gloss and color fastness of the final coating. borchers.com

Enhancement of Adhesion, Durability, and Weather Resistance in Coated Surfaces

Adhesion: By promoting proper curing and acting as a wetting agent, zinc isooctanoate can improve the adhesion of the paint film to the substrate. github.comstanfordmaterials.com Good adhesion is fundamental for the long-term performance of any coating.

| Function | Mechanism/Effect | Reference |

|---|---|---|

| Auxiliary Drier | Ensures uniform through-drying by keeping the film surface open, preventing wrinkling. | specialchem.comstanfordmaterials.comborchers.com |

| Dispersing Agent | Improves pigment wetting, potentially reducing grind time and enhancing gloss. | specialchem.comborchers.comulprospector.com |

| Adhesion Promoter | Enhances the bond between the paint film and the substrate. | github.comstanfordmaterials.com |

| Durability Enhancer | Contributes to the overall weather resistance and robustness of the coating. | github.comstanfordmaterials.com |

Influence on Curing Processes and Overall Material Performance

Zinc isooctanoate plays a crucial role as a catalyst and accelerator in the curing processes of various materials, significantly impacting their final performance characteristics. In coatings, such as alkyd and phenolic paints, it acts synergistically with other metallic driers like cobalt and manganese isooctanoate to promote the oxidation and polymerization of the paint film. google.com This synergistic effect leads to a notable improvement in both surface and bottom dryness, as well as enhanced hardness and impact resistance of the cured coating. google.com

In the rubber industry, zinc compounds are essential for the vulcanization process. indolysaght.comcitracakralogam.com While zinc oxide is more commonly cited, the principle of zinc's role as an activator for vulcanization is well-established. indolysaght.comindolysaght.com It facilitates the formation of cross-links between polymer chains, which is fundamental to improving the elasticity, strength, and durability of the rubber. indolysaght.com The use of zinc isooctanoate as a curing agent has been noted to contribute to a 15% increase in its adoption in the rubber industry over a two-year period, highlighting its growing importance in this sector. globalgrowthinsights.com

Contribution to Novel Material Formulations

Zinc isooctanoate is a key component in the formulation of new and improved materials, particularly in the realms of synthetic resins, adhesives, and advanced composites.

In the production of synthetic resins and adhesives, zinc isooctanoate functions as a catalyst and additive to enhance material properties. github.com Its incorporation into adhesive formulations promotes bonding strength and flexibility, which are critical for a wide range of industrial and consumer products. github.com For instance, high-strength, flexible adhesives designed for bonding zinc to other materials often rely on formulations that ensure a durable and resilient bond. soudal.ie

The addition of zinc compounds to epoxy resin adhesives has been shown to significantly improve tensile strength, impact strength, and peel strength. mdpi.com While this research focused on zinc powder, it demonstrates the potential of zinc-based modifiers to enhance the adhesive properties of resins. In the broader context of isooctanoates, they are recognized for facilitating polymerization reactions and improving the mechanical properties of the final products in resin synthesis. fcad.com

The use of zinc isooctanoate in rubber manufacturing has seen an 18% growth in recent years, underscoring its role in material enhancement. globalgrowthinsights.com Zinc compounds, in general, are vital as activators in the vulcanization process, improving the cross-linking density of rubber. indolysaght.comcitracakralogam.com This leads to enhanced tensile strength, resilience, and resistance to wear and tear. indolysaght.com

Zinc isooctanoate, as a type of metal isooctanoate, is used as a catalyst in rubber synthesis to impart superior heat and weather resistance. fcad.com The demand for high-performance elastomers, particularly in the automotive industry for applications like tires, drives the use of such catalysts to achieve precise control over the material's properties. pmarketresearch.com

Zinc isooctanoate and other organo-zinc compounds are finding applications in the synthesis of nanomaterials and the deposition of thin films for a variety of high-tech uses. americanelements.com

Solar Energy: Zinc oxide (ZnO) nanoparticles and thin films are promising materials for solar cell applications due to their optical and electrical properties. nih.govorientjchem.org Solution-based synthesis methods, such as chemical bath deposition and spin coating, are employed to create these materials. kiu.ac.ugmdpi.com Zinc compounds can be used as precursors in these processes. nih.gov For instance, zinc-tin oxide (ZTO) thin films, which can be used as electron transport layers in solar cells, are deposited using solutions containing zinc precursors. mdpi.com The resulting films exhibit high transmittance and a tunable band gap, making them suitable for photovoltaic applications. mdpi.com

Water Treatment: The photocatalytic properties of zinc oxide nanomaterials make them effective for the degradation of pollutants in water. mdpi.com Porous ZnO thin films with high surface area can be synthesized to enhance their photocatalytic efficiency. mdpi.com

Battery Components: In the field of energy storage, nanomaterials are being explored to improve the performance of lithium-ion batteries. sigmaaldrich.com Thin-film coatings on battery materials, created using techniques like atomic layer deposition, can enhance battery performance and reduce costs. evengineeringonline.com While specific use of zinc isooctanoate is not detailed, the synthesis of ZnO nanoparticles from waste Zn-C batteries has been demonstrated, highlighting the potential for zinc compounds in creating materials for energy applications. mdpi.com

Table of Research Findings on Zinc Isooctanoate in Material Science

| Application Area | Material | Role of Zinc Compound | Observed Improvements | Citation |

| Coatings | Alkyd and Phenolic Paints | Synergistic Drier with Cobalt and Manganese Isooctanoate | Enhanced surface and bottom dryness, improved hardness and impact resistance. | google.com |

| Rubber | Natural and Synthetic Rubber | Curing Agent/Activator | Increased adoption by 15% in two years, contributes to improved mechanical properties. | globalgrowthinsights.com |

| Adhesives | Synthetic Resin Adhesives | Catalyst and Additive | Promotes bonding strength and flexibility. | github.com |

| Nanomaterials | Zinc Oxide (ZnO) Thin Films | Precursor in Synthesis | Creation of films with high transmittance and tunable band gaps for solar cells. | mdpi.com |

Structure-Property Relationships in Zinc Isooctanoate-Modified Materials

The performance of materials modified with zinc isooctanoate is intrinsically linked to the resulting structure at a molecular and microstructural level. The introduction of zinc ions into a polymer matrix or the use of zinc compounds as catalysts can lead to significant changes in the material's properties.

In coordination polymers, the nature of the metal-ligand interaction dictates the final structure and properties. rsc.org For example, the coordination of zinc ions can lead to the formation of specific geometries that influence the material's electronic and thermal properties. rsc.org

In the context of cementitious materials, the addition of zinc has been shown to modify the structure of calcium silicate (B1173343) hydrate (B1144303) (C-S-H), the main binding phase in concrete. nih.gov This modification involves the substitution of silicon species with zinc, leading to an increase in the mean chain lengths of the silicate chains. nih.gov This structural change at the atomic level is correlated with an enhancement in the mechanical strength of the material. nih.gov

Environmental Behavior and Impact Assessment